molecular formula C22H23NO2 B2966429 (E)-3-phenyl-1-(spiro[chroman-2,4'-piperidin]-1'-yl)prop-2-en-1-one CAS No. 1421586-37-9

(E)-3-phenyl-1-(spiro[chroman-2,4'-piperidin]-1'-yl)prop-2-en-1-one

Cat. No.: B2966429
CAS No.: 1421586-37-9
M. Wt: 333.431
InChI Key: VZZJDOQNERJCIQ-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-phenyl-1-(spiro[chroman-2,4'-piperidin]-1'-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C22H23NO2 and its molecular weight is 333.431. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of (E)-3-phenyl-1-(spiro[chroman-2,4’-piperidin]-1’-yl)prop-2-en-1-one is acetyl-CoA carboxylase (ACC) . ACC is a crucial enzyme involved in fatty acid biosynthesis and energy metabolism. It catalyzes the carboxylation of acetyl-CoA to produce malonyl-CoA, a critical substrate for fatty acid synthesis .

Mode of Action

(E)-3-phenyl-1-(spiro[chroman-2,4’-piperidin]-1’-yl)prop-2-en-1-one acts as an inhibitor of ACC . By inhibiting ACC, this compound can modulate long-chain fatty acid biosynthesis and mitochondrial fatty acid oxidation . This inhibition can lead to a decrease in fatty acid synthesis and an increase in fatty acid oxidation, thereby affecting the energy metabolism of cells .

Biochemical Pathways

The inhibition of ACC affects the fatty acid biosynthesis pathway . This pathway is crucial for the production of long-chain fatty acids, which are essential components of cell membranes and signaling molecules. By inhibiting ACC, (E)-3-phenyl-1-(spiro[chroman-2,4’-piperidin]-1’-yl)prop-2-en-1-one reduces the production of malonyl-CoA, thereby decreasing the synthesis of long-chain fatty acids .

Pharmacokinetics

Similar compounds have shown good bioavailability

Result of Action

The inhibition of ACC by (E)-3-phenyl-1-(spiro[chroman-2,4’-piperidin]-1’-yl)prop-2-en-1-one can lead to a decrease in fatty acid synthesis and an increase in fatty acid oxidation . This can affect the energy metabolism of cells, potentially leading to cell death . In fact, this compound has shown cytotoxic activity against several human cancer cell lines, including MCF-7 (human breast carcinoma), A2780 (human ovarian cancer), and HT-29 (human colorectal adenocarcinoma) .

Properties

IUPAC Name

(E)-3-phenyl-1-spiro[3,4-dihydrochromene-2,4'-piperidine]-1'-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO2/c24-21(11-10-18-6-2-1-3-7-18)23-16-14-22(15-17-23)13-12-19-8-4-5-9-20(19)25-22/h1-11H,12-17H2/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZZJDOQNERJCIQ-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCN(CC2)C(=O)C=CC3=CC=CC=C3)OC4=CC=CC=C41
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2(CCN(CC2)C(=O)/C=C/C3=CC=CC=C3)OC4=CC=CC=C41
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.